molecular formula C9H10N2O4 B13206641 6-oxo-2-(oxolan-2-yl)-1H-pyrimidine-4-carboxylic acid

6-oxo-2-(oxolan-2-yl)-1H-pyrimidine-4-carboxylic acid

Katalognummer: B13206641
Molekulargewicht: 210.19 g/mol
InChI-Schlüssel: HIYQNOUYODVJEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-oxo-2-(oxolan-2-yl)-1H-pyrimidine-4-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure

Vorbereitungsmethoden

The synthesis of 6-oxo-2-(oxolan-2-yl)-1H-pyrimidine-4-carboxylic acid involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of solvents and catalysts to facilitate the formation of the pyrimidine ring. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

6-oxo-2-(oxolan-2-yl)-1H-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring, often using reagents like halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

6-oxo-2-(oxolan-2-yl)-1H-pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 6-oxo-2-(oxolan-2-yl)-1H-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the context of its application .

Vergleich Mit ähnlichen Verbindungen

6-oxo-2-(oxolan-2-yl)-1H-pyrimidine-4-carboxylic acid can be compared with other similar compounds such as:

  • 6-oxo-2-(oxolan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid
  • 2-ethoxy-N-[6-oxo-2-(oxolan-2-yl)piperidin-3-yl]cyclopropane-1-carboxamide

These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior .

Eigenschaften

Molekularformel

C9H10N2O4

Molekulargewicht

210.19 g/mol

IUPAC-Name

6-oxo-2-(oxolan-2-yl)-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H10N2O4/c12-7-4-5(9(13)14)10-8(11-7)6-2-1-3-15-6/h4,6H,1-3H2,(H,13,14)(H,10,11,12)

InChI-Schlüssel

HIYQNOUYODVJEZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)C2=NC(=CC(=O)N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.